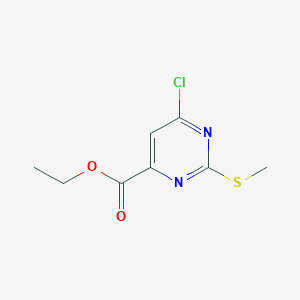

Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Description

Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative featuring a chlorine atom at position 6, a methylsulfanyl group at position 2, and an ethyl ester at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their biological relevance, particularly as enzyme inhibitors and antimicrobial agents .

Properties

CAS No. |

6301-32-2 |

|---|---|

Molecular Formula |

C8H9ClN2O2S |

Molecular Weight |

232.69 g/mol |

IUPAC Name |

ethyl 6-chloro-2-methylsulfanylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-6(9)11-8(10-5)14-2/h4H,3H2,1-2H3 |

InChI Key |

QXACMWWXHUOJFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(methylsulfanyl)pyrimidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under an inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups at the 6th position.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. It appears as a white solid and features a pyrimidine ring with chlorine and methylsulfanyl substituents.

Chemical Properties

- Its molecular formula is and has a molecular weight of approximately 218.66 g/mol.

Synthesis

The synthesis of ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves reacting 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with ethanol, using an acid catalyst under reflux conditions to ensure complete esterification. Industrial production mirrors this methodology on a larger scale, ensuring high purity and consistency via controlled reaction conditions.

Applications

Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has applications across various fields:

- Medicinal Chemistry : It is used in synthesizing various biologically active compounds, such as pyrimidinopyridones, which are potential FMS tyrosine kinase inhibitors.

- Organic Synthesis : It serves as a versatile building block in creating complex molecules.

- Antimicrobial and Antiviral Research : It exhibits potential biological activities, particularly antimicrobial and antiviral properties. It may inhibit specific enzymes or interact with nucleic acids, contributing to its biological effects. Ongoing studies aim to further elucidate its therapeutic potential in treating various diseases.

Mechanism of Action

Studies examining the interactions of ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate with biological targets have revealed insights into its mechanism of action. For instance, it may interact with specific enzymes or receptors involved in metabolic pathways, which could explain its biological effects. Further research is necessary to fully understand these interactions and their implications for drug development.

Safety and Hazards

GHS Classification:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Comparison with Similar Compounds

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₈H₉ClN₂O₂S (calculated based on structural analogs) .

- Molecular Weight : ~232.52 g/mol (derived from substituent adjustments to related compounds) .

- The addition of a chlorine substituent likely increases molecular weight and polarity, enhancing intermolecular interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Chlorine (Cl): Enhances electronegativity and may improve binding to biological targets (e.g., Mtb gyrase inhibition observed in chloro-quinoline esters) . Methylsulfanyl (SMe): Contributes to lipophilicity, affecting membrane permeability . Ester Group: Ethyl esters generally offer better solubility than methyl esters due to longer alkyl chains .

Biological Activity: Chlorinated pyrimidines and quinolines (e.g., ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate) exhibit antitubercular activity (MIC = 16 µg/mL) . The target compound’s chloro and SMe groups may synergize for similar effects. Trifluoromethyl (CF₃) and amino (NH₂) substituents in analogs modulate electronic properties, influencing receptor binding .

Synthetic Flexibility: Cyclocondensation and post-functionalization (e.g., chlorination) are common strategies for pyrimidine derivatives . Thieno-fused systems require additional steps for ring annulation .

Q & A

Q. What established synthetic methodologies are used to prepare Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves:

- Step 1 : Reacting 1,4-binucleophiles (e.g., thioureas) with carbonyl-containing precursors (e.g., ethyl acetoacetate) under acidic conditions to form the pyrimidine core .

- Step 2 : Introducing the methylsulfanyl group via nucleophilic substitution using methyl thiolate or thiomethylating agents.

- Step 3 : Chlorination at the 6-position using POCl₃ or other chlorinating agents under controlled conditions .

Yields typically range from 60–85%, depending on reaction optimization (e.g., solvent polarity, temperature) .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray crystallography : Utilizes SHELX software for structure refinement, particularly SHELXL for small-molecule analysis. Key parameters include R-factor convergence (<0.05) and validation of hydrogen bonding networks .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester CH₃), δ 2.5–2.6 ppm (methylsulfanyl SCH₃), and δ 8.1–8.3 ppm (pyrimidine H) confirm regiochemistry .

- ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm and pyrimidine carbons at 110–160 ppm .

- Mass spectrometry : Exact mass (m/z 246.01 [M+H]⁺) confirms molecular formula C₈H₉ClN₂O₂S .

Q. What are common reactivity patterns at the 6-chloro and 2-(methylsulfanyl) positions?

- Methodological Answer :

- 6-Chloro position : Undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. Reactivity is enhanced by electron-withdrawing groups (e.g., ester at position 4) .

- 2-(Methylsulfanyl) group : Susceptible to oxidation (e.g., to sulfone using H₂O₂/AcOH) or displacement via radical intermediates in cross-coupling reactions .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved during refinement?

- Methodological Answer :

- Issue : Discrepancies in bond lengths/angles may arise from thermal motion or disorder.

- Solution :

Use SHELXL’s restraints (e.g., DFIX, SIMU) to align calculated and observed data .

Validate hydrogen bonding and π-stacking interactions via Hirshfeld surface analysis.

Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to identify outliers .

Q. What strategies improve regioselectivity in nucleophilic substitution at the 4-carboxylate position?

- Methodological Answer :

- Steric effects : Bulky nucleophiles (e.g., tert-butoxide) favor substitution at the less hindered 6-position.

- Electronic effects : Electron-donating groups at position 2 (e.g., methylsulfanyl) activate the 4-carboxylate for nucleophilic attack.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

Q. How do structural modifications influence antitubercular activity against Mtb H37Rv?

- Methodological Answer :

- Key Findings :

- Design Insight : Electron-withdrawing substituents at position 6 improve activity, while sulfonyl groups reduce membrane permeability .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR and X-ray data for the methylsulfanyl group?

- Methodological Answer :

- Scenario : X-ray shows planar geometry, while NMR suggests rotational freedom.

- Analysis :

Perform variable-temperature NMR to assess rotational barriers (ΔG‡ ~12–15 kcal/mol typical for SCH₃) .

Validate via DFT calculations comparing staggered/eclipsed conformers.

Use dynamic crystallography (e.g., low-temperature data collection) to capture disorder .

Experimental Design Considerations

Q. What protocols ensure stability during storage and handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.